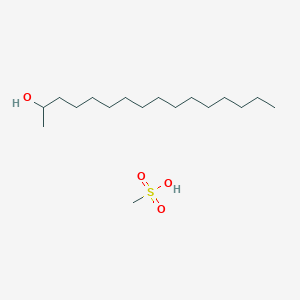![molecular formula C11H15NO3 B12535379 N-[3-(3-Hydroxypropoxy)phenyl]acetamide CAS No. 666174-09-0](/img/structure/B12535379.png)
N-[3-(3-Hydroxypropoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3-Hydroxypropoxy)phenyl]acetamide is an organic compound with the molecular formula C11H15NO3 It is characterized by the presence of a phenyl ring substituted with a hydroxypropoxy group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Hydroxypropoxy)phenyl]acetamide typically involves the reaction of 3-hydroxypropyl bromide with 3-aminophenol to form the intermediate 3-(3-hydroxypropoxy)aniline. This intermediate is then acetylated using acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Enzymatic methods, such as lipase-catalyzed reactions, have also been explored for the synthesis of related compounds, offering a greener and more efficient approach .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Hydroxypropoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[3-(3-Hydroxypropoxy)phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-[3-(3-Hydroxypropoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropoxy group may facilitate binding to active sites, while the acetamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[3-(Hydroxymethyl)phenyl]acetamide: Similar structure but with a hydroxymethyl group instead of a hydroxypropoxy group.
N-(3-aminomethyl-phenyl)acetamide: Contains an aminomethyl group instead of a hydroxypropoxy group.
Uniqueness
N-[3-(3-Hydroxypropoxy)phenyl]acetamide is unique due to the presence of the hydroxypropoxy group, which can impart distinct chemical and biological properties. This group can enhance solubility and facilitate specific interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
666174-09-0 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-[3-(3-hydroxypropoxy)phenyl]acetamide |
InChI |
InChI=1S/C11H15NO3/c1-9(14)12-10-4-2-5-11(8-10)15-7-3-6-13/h2,4-5,8,13H,3,6-7H2,1H3,(H,12,14) |
InChI Key |
LSSPIXWLFLHEJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


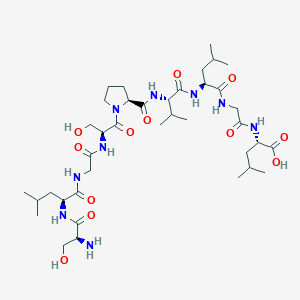
![4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B12535301.png)
![Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate](/img/structure/B12535312.png)
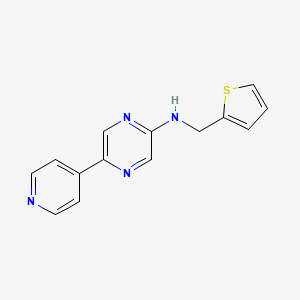
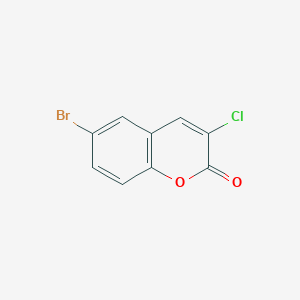
![Lithium, [[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B12535334.png)
![4-[3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B12535339.png)

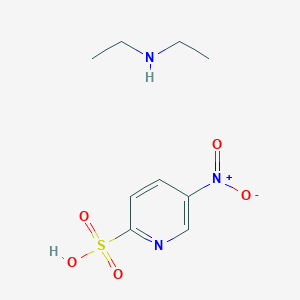

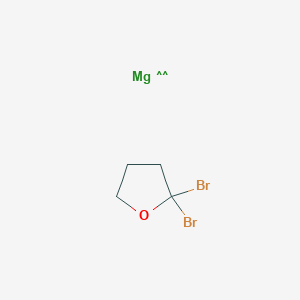
![4-[4-(Benzyloxy)-3-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12535373.png)

